4-Chloro-2-phenylindoline
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Overview
Description
4-Chloro-2-phenylindoline is an organic compound belonging to the indoline family Indolines are nitrogen-containing heterocycles that are structurally related to indoles The presence of a chlorine atom at the 4-position and a phenyl group at the 2-position distinguishes this compound from other indoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylindoline can be achieved through several methods. One common approach involves the cyclization of 2-phenyl-1,3-dichloropropane with aniline under basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chloro-2-iodoaniline is coupled with phenylboronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole derivative.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-phenylindole.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-phenylindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, this compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
2-Phenylindole: Lacks the chlorine atom at the 4-position, making it less reactive in certain substitution reactions.
4-Chloroindole: Lacks the phenyl group at the 2-position, affecting its binding affinity and biological activity.
2-Phenylindoline: Similar structure but without the chlorine atom, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-phenylindoline’s unique combination of a chlorine atom and a phenyl group provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H12ClN |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12ClN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |
InChI Key |
CWJAMAWJYBTQII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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